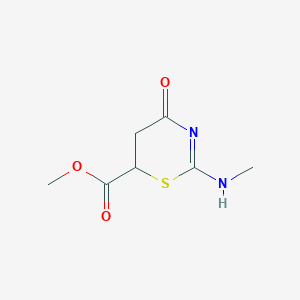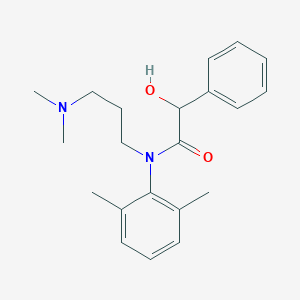
4-溴-3-氧代丁酸甲酯
概述
描述
Methyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C5H7BrO3 . It has an average mass of 195.011 Da and a monoisotopic mass of 193.957855 Da .
Synthesis Analysis
The synthesis of Methyl 4-bromo-3-oxobutanoate can be achieved through the alkylation of enolate ions . This process involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule . The reaction occurs when the nucleophilic enolate ion reacts with the electrophilic alkyl halide in an S N 2 reaction and displaces the leaving group by backside attack .Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-3-oxobutanoate consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The compound has a molecular formula of C5H7BrO3 .Chemical Reactions Analysis
Methyl 4-bromo-3-oxobutanoate can undergo various chemical reactions. For instance, it can participate in the alkylation of enolate ions . This reaction involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule .科学研究应用
化学反应和合成
4-溴-3-氧代丁酸甲酯参与各种化学反应和合成过程。例如,它在氯化铝存在下与苯反应,生成包括 4、5、4-溴-3-氧代丁酸和 3,4-二苯基丁酸在内的几种化合物 (Kato 和 Kimura,1979)。此外,4-溴-3-氧代丁酸甲酯及其乙酯已被用于地衣芽孢杆菌立体选择性还原,显示出以高光学纯度生产手性中间体的潜力 (Patel 等,1992)。
对映选择性催化
4-溴-3-氧代丁酸甲酯用于对映选择性催化。例如,它参与与靛红衍生的酮亚胺的多米诺反应,以构建具有季立体中心的 3-氨基-2-氧吲哚,突出了其在以高对映选择性合成复杂分子结构中的作用 (Wang 等,2014)。
生物医学研究
在生物医学研究中,4-溴-3-氧代丁酸甲酯衍生物因其潜在应用而受到研究。例如,衍生物 4-(1-甲基吡咯烷-2-基)-3-氧代丁酸甲酯已被合成作为托烷生物碱的重要生物合成中间体 (Ma 等,2020)。另一项研究探索了西格列汀的手性中间体甲基 (3S)-3-(叔丁氧羰基氨基)-4-氧代丁酸甲酯的合成,表明其在药物合成中的重要性 (Zhang Xingxian,2012)。
分子结构分析
对 4-溴-3-氧代丁酸甲酯及其衍生物的研究还集中在了解它们的分子结构。例如,由 4-溴-3-氧代丁酸甲酯合成的 4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸的研究涉及分析其分子结构和一阶超极化率,从而深入了解其作为非线性光学材料的潜力 (Raju 等,2015)。
作用机制
安全和危害
While handling Methyl 4-bromo-3-oxobutanoate, proper safety measures should be taken due to its potential irritations on skin, eyes, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
未来方向
The future directions of Methyl 4-bromo-3-oxobutanoate research could involve its use in diverse synthetic pathways . For instance, it could be used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Additionally, it could be used in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane .
属性
IUPAC Name |
methyl 4-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWOPRGDPUSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304277 | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-oxobutanoate | |
CAS RN |
17790-81-7 | |
| Record name | NSC165240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

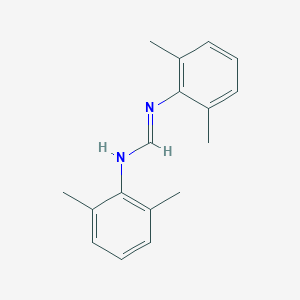
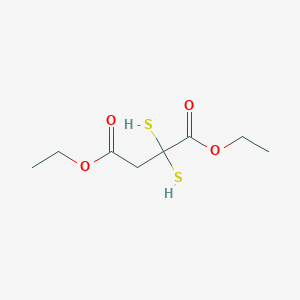

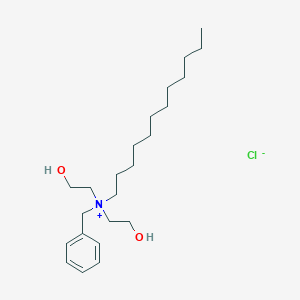
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
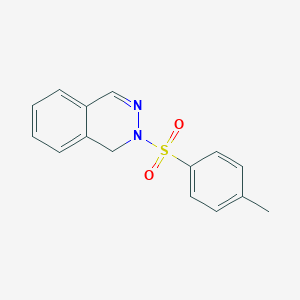
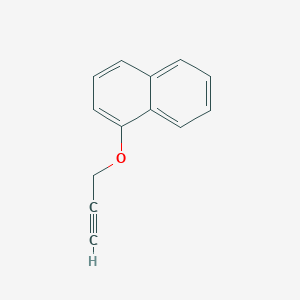

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
